molecular formula C17H12FN3O3 B2862212 6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899946-87-3

6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Cat. No. B2862212
CAS RN: 899946-87-3
M. Wt: 325.299
InChI Key: HHTYFWHKSJHCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in various reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties, such as its acidity or basicity .

Scientific Research Applications

Fluorescent Probes for Biomedical Applications

Researchers have developed new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy, which shows potential for use as fluorescent probes in aqueous systems due to their unique and desirable optical properties (Park et al., 2015).

Novel Heterocyclic Systems

A novel class of pyridazin-3-one derivatives has been synthesized, demonstrating the compound's versatility in forming various heterocyclic systems, including fused azines and naphthyridine derivatives. These compounds have potential applications in developing new materials and pharmaceuticals (Ibrahim & Behbehani, 2014).

Antimicrobial and Antioxidant Properties

A series of compounds synthesized from 6-nitro-4-methyl coumarinyl chloroacetate and 2-amino thiazines showed significant antimicrobial, antitubercular, and antioxidant activities, highlighting the compound's potential in developing new therapeutic agents (Chauhan et al., 2018).

Precursors for Heterocyclic Systems

The fluorophenyl pyridazinyl ketone has been identified as a valuable precursor for synthesizing various pyridazinyl-substituted benzo-annelated heterocycles, indicating its utility in organic synthesis and drug discovery (Heinisch et al., 1994).

Synthesis of Pyridazinones

Studies have described efficient procedures for synthesizing pyridazin-3(2H)-ones, including copper-catalyzed dehydrogenation processes. These synthetic methods could facilitate the production of structurally similar compounds with potential applications in various scientific domains (Liang et al., 2013).

Discovery of Novel Insecticides

Research into novel nitroimino heterocycles led to the discovery of thiamethoxam, a second-generation neonicotinoid with broad-spectrum insecticidal activity. This highlights the compound's role in the development of new agricultural chemicals (Maienfisch et al., 2001).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes understanding its toxicity, flammability, and environmental impact .

properties

IUPAC Name

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-14-6-4-13(5-7-14)16-8-9-17(22)20(19-16)11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYFWHKSJHCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.